(S)-2-amino-2-methyldec-9-enoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-2-methyldec-9-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-4-5-6-7-8-9-11(2,12)10(13)14/h3H,1,4-9,12H2,2H3,(H,13,14)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZFECWHKQLRGK-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCC=C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCCCCC=C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-amino-2-methyldec-9-enoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of (S)-2-amino-2-methyldec-9-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a non-proteinogenic α,α-disubstituted amino acid characterized by a terminal olefinic group. This unique structural combination imparts significant conformational constraints and provides a reactive handle for chemical modification, making it a molecule of interest in peptide design, drug discovery, and materials science. This guide provides a comprehensive analysis of its chemical properties, including its structure, nomenclature, and predicted physicochemical and spectroscopic characteristics. A plausible route for its asymmetric synthesis is detailed, grounded in established methodologies for constructing sterically hindered amino acids. This document serves as a foundational resource for researchers intending to synthesize, characterize, or incorporate this novel amino acid into their work.

Introduction: The Significance of α,α-Disubstituted Unsaturated Amino Acids

α,α-Disubstituted amino acids represent a pivotal class of non-natural building blocks in modern chemical biology and medicinal chemistry. The presence of two substituents on the α-carbon atom introduces significant steric hindrance, which restricts the conformational flexibility of the peptide backbone.[1][2] This constraint can stabilize specific secondary structures, such as helices and turns, in peptides, enhancing their biological activity and metabolic stability.[3][4] The incorporation of α-methyl groups, in particular, is known to suppress peptide bond cleavage and can improve pharmacokinetic properties.[2][5]

Furthermore, the presence of an unsaturated alkyl chain, as in this compound, offers a versatile platform for further chemical functionalization through reactions such as radical additions, olefin metathesis, or click chemistry.[6] This dual functionality—conformational control and chemical reactivity—positions this amino acid as a valuable tool for developing novel peptides, peptidomimetics, and bioactive compounds.[7][8]

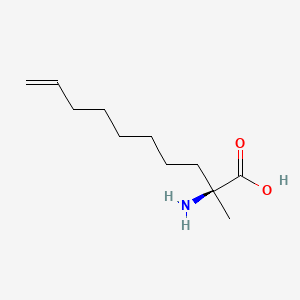

Molecular Structure and Nomenclature

This compound is a chiral molecule featuring a quaternary α-carbon, an amino group, a carboxylic acid, a methyl group, and a C8 aliphatic chain with a terminal double bond.

Caption: Chemical structure of this compound.

Systematic Nomenclature and Identifiers

Based on the structure and data for its enantiomer, the following identifiers can be assigned to this compound[9]:

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-2-methyldec-9-enoic acid |

| Molecular Formula | C₁₁H₂₁NO₂ |

| Molecular Weight | 199.29 g/mol |

| Canonical SMILES | C=CCCCCCC(N)C(=O)O |

| InChI | InChI=1S/C11H21NO2/c1-3-4-5-6-7-8-9-11(2,12)10(13)14/h3H,1,4-9,12H2,2H3,(H,13,14)/t11-/m0/s1 |

| InChI Key | JWZFECWHKQLRGK-VKHMYHEASA-N |

Proposed Asymmetric Synthesis

The synthesis of sterically hindered α,α-disubstituted amino acids is a challenging endeavor due to the difficulty of forming the quaternary α-carbon stereocenter.[7] Numerous methods have been developed, including the alkylation of amino acid enolate equivalents and Strecker reactions.[3][10] A plausible and efficient pathway for the asymmetric synthesis of this compound involves the alkylation of a chiral Schiff base equivalent.

Synthetic Workflow: Asymmetric Alkylation

This proposed protocol is based on well-established methodologies for the asymmetric synthesis of α-alkyl-α-amino acids.

Caption: Proposed asymmetric synthesis workflow.

Detailed Protocol and Mechanistic Rationale

-

Schiff Base Formation: A glycine ester (e.g., tert-butyl glycinate) is condensed with a chiral auxiliary, such as (S)-(-)-2-hydroxy-pinanone. The auxiliary directs the stereochemical outcome of the subsequent alkylation steps.

-

First Alkylation: The Schiff base is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate a stereochemically defined enolate. This enolate is then reacted with an electrophile, 8-bromo-1-octene, to introduce the dec-9-enoyl side chain. The bulky chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation.

-

Second Alkylation (Methylation): The mono-alkylated intermediate is subjected to a second deprotonation-alkylation sequence using LDA and methyl iodide. This step introduces the α-methyl group, forming the quaternary stereocenter.

-

Hydrolysis and Purification: The resulting α,α-disubstituted Schiff base is hydrolyzed under acidic conditions to cleave the chiral auxiliary and deprotect the ester, yielding the target amino acid. Purification can be achieved through ion-exchange chromatography or crystallization.

Physicochemical Properties

| Property | Predicted Value / Observation | Rationale / Reference |

| Appearance | White crystalline solid | Typical for amino acids.[11] |

| Melting Point | >200 °C (with decomposition) | High melting points are characteristic of amino acids due to their zwitterionic nature.[11][12] |

| Solubility | Soluble in water and polar protic solvents; sparingly soluble in nonpolar organic solvents. | The polar amino and carboxyl groups confer aqueous solubility. |

| Optical Rotation | Expected to have a specific rotation of equal magnitude but opposite sign to its (R)-enantiomer. | Enantiomers rotate plane-polarized light in opposite directions. |

| pKa (α-COOH) | ~2.0 - 2.5 | Typical for α-amino acids. |

| pKa (α-NH₃⁺) | ~9.0 - 9.5 | Typical for α-amino acids. |

| Isoelectric Point (pI) | ~5.5 - 6.0 | Calculated as the average of the two pKa values. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized molecule. The expected spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[13][14]

¹H NMR (500 MHz, D₂O, predicted):

-

δ 5.8-5.9 ppm (m, 1H): Vinyl proton (-CH=CH₂).

-

δ 4.9-5.1 ppm (m, 2H): Terminal vinyl protons (=CH₂).

-

δ 2.0-2.1 ppm (m, 2H): Allylic protons (-CH₂-CH=CH₂).

-

δ 1.6-1.8 ppm (m, 2H): Protons on the β-carbon (-Cα-CH₂-).

-

δ 1.5 ppm (s, 3H): α-methyl protons (-Cα-CH₃).

-

δ 1.2-1.4 ppm (m, 8H): Methylene protons of the aliphatic chain.

¹³C NMR (125 MHz, D₂O, predicted):

-

δ ~175 ppm: Carboxyl carbon (-COOH).

-

δ ~139 ppm: Vinyl carbon (-CH=CH₂).

-

δ ~115 ppm: Terminal vinyl carbon (=CH₂).

-

δ ~60 ppm: Quaternary α-carbon.

-

δ ~35-40 ppm: Methylene carbons of the aliphatic chain.

-

δ ~22-30 ppm: Methylene carbons of the aliphatic chain.

-

δ ~20 ppm: α-methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3000-3100 | N-H stretch (amino group), C-H stretch (alkene) |

| 2850-2960 | C-H stretch (alkane) |

| ~1640 | C=C stretch (alkene), N-H bend |

| 1580-1650 | Asymmetric COO⁻ stretch |

| ~1400 | Symmetric COO⁻ stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation information.

-

Electrospray Ionization (ESI+): Expected [M+H]⁺ peak at m/z = 200.16.

-

High-Resolution MS (HRMS): Calculated exact mass for [C₁₁H₂₂NO₂]⁺ is 200.1645.

Potential Applications in Research and Development

The unique structural features of this compound make it a promising candidate for several applications:

-

Peptide and Peptidomimetic Design: Its incorporation into peptides can induce helical conformations and enhance proteolytic stability, which is crucial for developing peptide-based therapeutics.[4][5] The α-methyl group can also modulate receptor binding affinity.[2]

-

Drug Discovery: The terminal olefin can be used as a reactive handle for attaching payloads, imaging agents, or for creating covalent inhibitors.[6]

-

Materials Science: The amino acid can be polymerized or grafted onto surfaces via the terminal double bond to create novel biocompatible materials or functionalized surfaces.

Conclusion

This compound is a non-proteinogenic amino acid with significant potential in various scientific fields. While direct experimental data is sparse, this guide has provided a comprehensive overview of its predicted chemical properties based on established principles and data from analogous compounds. The proposed synthetic route offers a clear strategy for its preparation, and the detailed spectroscopic and physicochemical data serve as a benchmark for its characterization. As the demand for sophisticated molecular building blocks grows, this α,α-disubstituted unsaturated amino acid stands out as a valuable tool for innovation in chemistry and biology.

References

- Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.

- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Unavailable Source.

- Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. Journal of the American Chemical Society.

- Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. RSC Publishing.

- Sterically hindered C(alpha, alpha)

- Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Recent.

- Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. PMC - PubMed Central.

- (S)-2-Amino-2-methylpent-4-enoic acid. BOC Sciences.

- An In-depth Technical Guide to the Properties of N-methyl

- (R)-2-Amino-2-methyldec-9-enoic acid. Unavailable Source.

- Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Recent.

- α-Methyl Amino Acids. Enamine.

- (S)-2-Amino-2-methylhept-6-enoic acid. Sigma-Aldrich.

- Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC - NIH.

- Properties of Amino Acids. Chemistry LibreTexts.

- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Unavailable Source.

- Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central - NIH.

- Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxyl

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. α-Methyl Amino Acids - Enamine [enamine.net]

- 3. Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. (S)-2-Amino-2-methylhept-6-enoic acid | 1011309-61-7 [sigmaaldrich.com]

- 13. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]

- 14. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (S)-2-amino-2-methyldec-9-enoic Acid: A Technical Guide

Molecular Structure and Spectroscopic Overview

(S)-2-amino-2-methyldec-9-enoic acid is a chiral, unsaturated amino acid characterized by a C-α quaternary center, a terminal double bond, and a seven-carbon aliphatic chain. These structural features give rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.

Caption: General workflow for IR analysis (KBr pellet).

-

Sample Preparation: Thoroughly grind 1-2 mg of the amino acid with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous.

-

Pellet Formation: Transfer the powder to a pelletizing die and apply several tons of pressure using a hydraulic press. This will form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, acquire a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For non-volatile compounds like amino acids, soft ionization techniques such as Electrospray Ionization (ESI) are preferred to minimize fragmentation and observe the molecular ion.

[1]#### 4.1. Predicted Mass Spectrometry Data (Positive Ion ESI-MS)

The molecular weight of this compound (C₁₁H₂₁NO₂) is 199.29 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak.

Table 4: Predicted m/z Values for Key Ions

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 200.16 | Protonated molecular ion. |

| [M+H - H₂O]⁺ | 182.15 | Loss of water from the carboxylic acid group. |

| [M+H - HCOOH]⁺ | 154.15 | Loss of formic acid (46 Da), a common fragmentation pathway for amino acids. |

| [M+H - C₅H₉]⁺ | 132.09 | Cleavage of the aliphatic chain (loss of the hexenyl radical). |

| [C₂H₆N]⁺ | 44.05 | Fragment corresponding to the α-carbon, methyl, and amino groups after loss of the rest of the molecule. |

Fragmentation Rationale: The most common fragmentation pathway for protonated α-amino acids is the loss of formic acid (HCOOH), which results from the elimination of the carboxyl group. A[2][3]nother common loss is water. The long aliphatic chain can also undergo fragmentation at various points, leading to a series of peaks separated by 14 Da (CH₂).

Experimental Protocol for LC-MS

For robust analysis, especially in complex matrices, coupling liquid chromatography (LC) with mass spectrometry is ideal. Amino acids can be analyzed directly, but derivatization is sometimes employed to improve chromatographic separation and ionization efficiency.

[4][5][6]1. Sample Preparation: Prepare a dilute solution of the amino acid (e.g., 1-10 µg/mL) in a suitable solvent system, such as water/acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation. 2. Chromatography: Inject the sample onto a reverse-phase LC column (e.g., C18). Elute the compound using a gradient of mobile phases (e.g., from water with 0.1% formic acid to acetonitrile with 0.1% formic acid). 3. Mass Spectrometry: The eluent from the LC is directed into the ESI source of the mass spectrometer.

- Ionization: ESI in positive ion mode.

- Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

- Tandem MS (MS/MS): For structural confirmation, the [M+H]⁺ ion (m/z 200.16) can be isolated and fragmented (Collision-Induced Dissociation, CID) to generate a product ion spectrum, which can be matched against the predicted fragments.

This guide provides a predictive framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data are based on the well-established spectroscopic behavior of its constituent functional groups. The detailed experimental protocols offer a starting point for researchers seeking to acquire and interpret the spectra of this and related non-proteinogenic amino acids. The combination of these three spectroscopic techniques provides a powerful and synergistic approach to confirm the structure and purity of this unique molecule.

References

-

Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons. [Link]

-

Jadhav, S. (2017). Which solvents I should use for taking NMR of amino acid? ResearchGate. [Link]

-

Shimbo, K., et al. (2009). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 134(9), 1875-1881. [Link]

-

Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. [Link]

-

Chemistry LibreTexts. (2019). 11.8: Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). [Link]

-

Junk, G., & Svec, H. (1963). The Mass Spectra of the α-Amino Acids. Journal of the American Chemical Society, 85(6), 839–845. [Link]

-

Li, B., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. [Link]

-

University of Münster. (n.d.). Amino acids. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. [Link]

Sources

- 1. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino acids [medizin.uni-muenster.de]

- 3. researchgate.net [researchgate.net]

- 4. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-2-amino-2-methyldec-9-enoic Acid

Abstract

This technical guide provides a comprehensive overview of a proposed enantioselective synthesis and detailed characterization of (S)-2-amino-2-methyldec-9-enoic acid, a non-proteinogenic α,α-disubstituted amino acid. Drawing upon established methodologies for the asymmetric synthesis of α-amino acids, this document outlines a robust synthetic strategy employing a chiral nickel(II) Schiff base complex. Furthermore, a multi-faceted analytical workflow is presented for the thorough characterization of the target molecule, encompassing spectroscopic and chromatographic techniques to confirm its structure, purity, and stereochemistry. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel amino acid-based molecules with potential therapeutic applications.

Introduction: The Significance of α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids represent a pivotal class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry and drug discovery. The introduction of a second substituent at the α-carbon imparts unique conformational constraints on the amino acid residue. When incorporated into peptides, these modified amino acids can induce specific secondary structures, such as helices or turns, and enhance resistance to enzymatic degradation by proteases. This increased metabolic stability, coupled with the potential for novel side-chain functionalities, makes α,α-disubstituted amino acids valuable building blocks for the development of peptidomimetics and other therapeutics with improved pharmacokinetic profiles.

This compound, with its α-methyl group and a terminal double bond in its C10 side chain, presents a unique combination of features. The α-methylation provides conformational rigidity, while the terminal alkene offers a versatile handle for further chemical modifications, such as cross-coupling reactions, click chemistry, or polymerization.

This guide details a proposed enantioselective synthesis to access the (S)-enantiomer of this promising amino acid and a comprehensive characterization protocol to ensure its structural integrity and stereochemical purity.

Proposed Enantioselective Synthesis

The proposed synthesis of this compound is based on the highly efficient and diastereoselective alkylation of a chiral nickel(II) complex of a Schiff base derived from glycine.[1][2] This method offers excellent control over the stereochemistry at the α-carbon. The overall synthetic strategy is depicted in the workflow below.

Sources

- 1. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Synthesis of (S)-2-amino-2-methyldec-9-enoic acid

This in-depth technical guide outlines a robust and stereocontrolled methodology for the synthesis of (S)-2-amino-2-methyldec-9-enoic acid, a non-proteinogenic α,α-disubstituted amino acid. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of modern asymmetric synthesis techniques. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols necessary for the successful synthesis of this chiral building block.

Introduction: The Significance of Chiral α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids are of significant interest in medicinal chemistry and peptide science. The incorporation of these sterically hindered amino acids into peptide backbones can induce specific secondary structures, such as helices and turns, and can also enhance resistance to enzymatic degradation. The target molecule, this compound, possesses both a chiral quaternary center and a terminal olefin, making it a versatile building block for the synthesis of novel peptides, natural products, and peptidomimetics with potentially unique biological activities.

The stereoselective synthesis of such molecules presents a considerable challenge, requiring precise control over the formation of the chiral center. This guide will focus on a well-established and highly efficient method: the asymmetric alkylation of a chiral glycine enolate equivalent.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the α-carbon, leading back to a chiral alanine or glycine equivalent that can be sequentially alkylated.

Caption: Retrosynthetic approach for this compound.

Our forward synthetic strategy will employ a chiral nickel(II) complex of a Schiff base derived from (S)-2-[(N-benzylprolyl)amino]benzophenone and alanine methyl ester. This approach offers several advantages:

-

High Diastereoselectivity: The chiral nickel complex provides a rigid template that effectively shields one face of the enolate, leading to highly diastereoselective alkylation.[1][2]

-

Sequential Alkylation: The methodology allows for the sequential introduction of two different alkyl groups to the α-carbon.

-

Reliability: This method has been successfully applied to the synthesis of a wide range of α,α-disubstituted amino acids.[1]

Detailed Synthetic Pathway

The proposed synthetic route is a three-step process starting from readily available materials.

Caption: Proposed synthetic pathway for this compound.

Step 1: Formation of the Chiral Nickel(II) Complex

The first step involves the formation of the chiral nickel(II) complex from (S)-2-[(N-benzylprolyl)amino]benzophenone, alanine methyl ester, and nickel(II) nitrate.

Protocol:

-

To a solution of (S)-2-[(N-benzylprolyl)amino]benzophenone (1.0 eq) and alanine methyl ester hydrochloride (1.0 eq) in methanol, add sodium methoxide (2.0 eq) and stir for 30 minutes at room temperature.

-

Add a solution of Ni(NO₃)₂·6H₂O (1.0 eq) in methanol and stir the mixture at reflux for 4 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to afford the chiral nickel(II) complex.

Causality of Experimental Choices:

-

Sodium Methoxide: Acts as a base to deprotonate the hydrochloride salt of the amino acid ester and facilitate the formation of the Schiff base.

-

Methanol: A suitable solvent for all reactants and facilitates the complexation.

-

Reflux: Provides the necessary energy to drive the complexation reaction to completion.

Step 2: Asymmetric Alkylation

The key stereochemistry-defining step is the diastereoselective alkylation of the chiral nickel(II) complex with 8-bromooct-1-ene.

Protocol:

-

To a solution of the chiral nickel(II) complex (1.0 eq) in dry dimethylformamide (DMF), add sodium hydride (1.1 eq) at 0 °C under an inert atmosphere (e.g., argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 8-bromooct-1-ene (1.2 eq) and allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography.

Causality of Experimental Choices:

-

Sodium Hydride: A strong, non-nucleophilic base that efficiently deprotonates the α-carbon of the alanine moiety to form the corresponding nucleophilic enolate.

-

DMF: A polar aprotic solvent that is suitable for reactions involving enolates.

-

Inert Atmosphere: Prevents the reaction of the highly reactive enolate with atmospheric oxygen and moisture.

-

8-bromooct-1-ene: The electrophile that introduces the desired dec-9-enoic acid side chain.

Step 3: Hydrolysis and Purification

The final step involves the acidic hydrolysis of the alkylated nickel complex to release the free amino acid, followed by purification.

Protocol:

-

Suspend the purified alkylated complex in 6M hydrochloric acid.

-

Heat the mixture at reflux for 12 hours.

-

Cool the reaction mixture to room temperature and wash with diethyl ether to remove the chiral auxiliary.

-

The aqueous layer is then concentrated under reduced pressure.

-

The resulting crude amino acid hydrochloride is purified by ion-exchange chromatography.

-

The purified hydrochloride salt is then neutralized to afford the free amino acid.

Causality of Experimental Choices:

-

6M HCl and Reflux: Strong acidic conditions are required to hydrolyze both the Schiff base and the methyl ester to liberate the free amino acid.

-

Diethyl Ether Wash: The chiral auxiliary is soluble in diethyl ether, allowing for its separation from the water-soluble amino acid hydrochloride.

-

Ion-Exchange Chromatography: A standard and effective method for the purification of amino acids.

Expected Data and Validation

The successful synthesis of this compound should be validated by a combination of spectroscopic and analytical techniques.

| Parameter | Expected Value | Method of Determination |

| Yield | 40-50% (overall) | Gravimetric analysis |

| Diastereomeric Excess (de) | >95% | ¹H NMR analysis of the alkylated complex |

| Enantiomeric Excess (ee) | >95% | Chiral HPLC analysis of the final product |

| ¹H NMR | Consistent with the proposed structure | ¹H NMR spectroscopy |

| ¹³C NMR | Consistent with the proposed structure | ¹³C NMR spectroscopy |

| Mass Spectrometry | [M+H]⁺ corresponding to C₁₁H₂₂NO₂⁺ | High-resolution mass spectrometry (HRMS) |

Alternative and Complementary Strategies

While the presented method is robust, other strategies for the stereoselective synthesis of α,α-disubstituted amino acids exist and may be suitable depending on the available resources and specific requirements.

Chiral Auxiliary-Based Methods

The use of chiral auxiliaries, such as pseudoephedrine glycinamide, offers another powerful approach for the asymmetric alkylation to generate α-amino acids with high diastereoselectivity.[3] This method often involves milder hydrolysis conditions for the removal of the auxiliary.

Enzymatic Resolution

For a racemic synthesis of 2-amino-2-methyldec-9-enoic acid, enzymatic resolution can be a highly effective method to isolate the desired (S)-enantiomer.[4] This approach utilizes the high stereospecificity of enzymes to selectively transform one enantiomer, allowing for the separation of the two.[4]

Conclusion

This technical guide provides a comprehensive and scientifically grounded pathway for the stereoselective synthesis of this compound. By leveraging the power of a chiral nickel(II) complex, this methodology allows for the efficient and highly diastereoselective construction of the target molecule. The detailed protocols and explanations of the underlying chemical principles are intended to empower researchers to successfully implement this synthesis in their own laboratories. The versatility of the resulting chiral building block opens up new avenues for the design and development of novel peptides and other biologically active molecules.

References

-

Belokon, Y. N., et al. "General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine." Journal of the Chemical Society, Perkin Transactions 1 (1985): 305-312. [Link]

-

O'Donnell, M. J. "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research 37.8 (2004): 506-517. [Link]

-

Myers, A. G., et al. "Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids." Journal of the American Chemical Society 119.34 (1997): 7863-7873. [Link]

-

Greenstein, J. P., and Winitz, M. Chemistry of the Amino Acids. Vol. 3. John Wiley & Sons, 1961. [Link]

-

Belokon, Y. N. "Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations." Pure and Applied Chemistry 64.12 (1992): 1917-1924. [Link]

Sources

- 1. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

(S)-2-amino-2-methyldec-9-enoic acid mechanism of action

A Comprehensive Review of (S)-2-amino-2-methyldec-9-enoic acid: Current Knowledge and Future Directions

For Immediate Release

[City, State] – A thorough review of existing scientific literature reveals a significant gap in the understanding of the mechanism of action for the non-proteinogenic amino acid, this compound. Despite the growing interest in unnatural amino acids (UAAs) for their therapeutic potential, this specific compound remains largely unexplored in public domain research.

This compound belongs to a class of molecules known as α,α-disubstituted amino acids, which are of significant interest in medicinal chemistry. The presence of a methyl group at the alpha-carbon, in addition to the amino and carboxylic acid groups, introduces conformational constraints that can enhance metabolic stability and influence binding affinity to biological targets. The dec-9-enoic acid side chain provides a long, unsaturated lipid component, suggesting potential interactions with lipid-binding proteins or cell membranes.

While general principles of UAA activity often involve mimicking or antagonizing the function of natural amino acids, the specific biological targets and cellular effects of this compound have not been elucidated in any published studies. Researchers have successfully synthesized and characterized structurally similar compounds, but data on their biological activities and mechanisms of action are not available.

The lack of information highlights a critical need for foundational research to determine the pharmacological profile of this compound. Future investigations should focus on:

-

Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational modeling to identify potential protein binding partners.

-

Phenotypic Screening: Assessing the effects of the compound on various cell lines to uncover potential therapeutic areas, such as oncology, immunology, or metabolic diseases.

-

Biochemical and Cellular Assays: Once potential targets or effects are identified, conducting detailed in vitro and in vivo studies to delineate the precise mechanism of action.

The scientific community is encouraged to undertake these studies to unlock the potential of this compound and other novel UAAs. A deeper understanding of their mechanisms of action is paramount for the development of new and effective therapeutic agents. Until such research is conducted and published, a detailed technical guide on the mechanism of action of this compound cannot be provided.

Biological activity of (S)-2-amino-2-methyldec-9-enoic acid

An In-Depth Technical Guide to Elucidating the Biological Activity of (S)-2-amino-2-methyldec-9-enoic Acid

Introduction: A Structural Rationale for Inquiry

This compound is a non-proteinogenic α-amino acid characterized by two key structural features that suggest a high potential for biological activity: an α-methyl group and a terminal double bond on a C10 fatty acid-like chain. The α-methyl group sterically hinders metabolic degradation and can serve as a critical element for inhibiting enzymes that process natural amino acids, particularly pyridoxal-5'-phosphate (PLP)-dependent enzymes like decarboxylases and transaminases. The dec-9-enoic acid backbone introduces lipophilicity, potentially facilitating membrane transport and interaction with enzymes involved in lipid metabolism. The terminal alkene can act as a reactive handle for irreversible inhibition or as a probe for specific biological targets.

This guide provides a strategic framework for the systematic evaluation of the biological activity of this compound, from initial target hypothesis to detailed mechanistic studies. It is designed for researchers in drug discovery and chemical biology, offering a roadmap for characterizing novel amino acid analogs.

Part 1: Hypothesized Biological Targets and Screening Strategy

Given its structure, the primary hypothesized targets for this compound are enzymes that recognize amino acids with linear, lipophilic side chains. The α-methylation strongly suggests a role as an enzyme inhibitor.

Primary Hypothesized Targets:

-

Amino Acid Decarboxylases (AADC): These PLP-dependent enzymes are common targets for α-methylated amino acids. For instance, (S)-α-methyl-DOPA is a well-known inhibitor of DOPA decarboxylase.

-

Aminotransferases (Transaminases): These enzymes are also susceptible to inhibition by α-substituted amino acid analogs.

-

Enzymes in Fatty Acid Metabolism: The C10 chain suggests potential interaction with acyl-CoA synthetases or other enzymes that handle medium-chain fatty acids.

Strategic Evaluation Workflow

A tiered approach is recommended to efficiently screen for activity and then deeply characterize the mechanism of action (MoA). This workflow ensures that resources are directed toward the most promising activities.

Caption: Tiered workflow for evaluating the biological activity of a novel compound.

Part 2: Experimental Protocols & Methodologies

Tier 1 Protocol: In Vitro Enzyme Inhibition Screening

Objective: To perform an initial screen of this compound against a panel of high-probability enzyme targets.

Example Target: Aromatic L-amino acid decarboxylase (AADC).

Methodology: Spectrophotometric Assay

This protocol is adapted from methods used for assaying AADC activity.

-

Reagent Preparation:

-

Assay Buffer: 100 mM sodium phosphate buffer, pH 7.2, containing 0.1 mM pyridoxal-5'-phosphate (PLP).

-

Substrate Stock: 10 mM L-DOPA in 0.1 M HCl.

-

Enzyme Stock: Purified recombinant human AADC, diluted to a working concentration (e.g., 0.5 µg/mL) in assay buffer.

-

Inhibitor Stock: 100 mM this compound in DMSO or aqueous solution, pH adjusted.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 5 µL of inhibitor stock solution at various concentrations (e.g., from 1 µM to 1 mM final concentration). For the control, add 5 µL of the vehicle (DMSO).

-

Add 85 µL of the AADC enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 10 µL of the L-DOPA substrate stock solution.

-

Monitor the increase in absorbance at a specific wavelength corresponding to the product (dopamine) or a coupled enzymatic reaction product, every minute for 30 minutes at 37°C using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the absorbance curve.

-

Normalize the velocities to the vehicle control (defined as 100% activity).

-

Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine a preliminary IC50 value.

-

Tier 2 Protocol: Elucidating the Mechanism of Inhibition

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for a validated enzyme target.

Methodology: Enzyme Kinetics & Lineweaver-Burk Analysis

-

Experimental Setup:

-

Prepare a matrix of reactions in a 96-well plate. The matrix will consist of varying substrate (L-DOPA) concentrations along the x-axis and varying inhibitor (this compound) concentrations along the y-axis.

-

A typical setup would involve 5 substrate concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x the Km value) and 4 inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

-

-

Assay Execution:

-

Run the enzymatic assay as described in Tier 1 for each condition in the matrix.

-

Determine the initial reaction velocity (V₀) for every combination of substrate and inhibitor concentration.

-

-

Data Analysis and Visualization:

-

Calculate the reciprocal of the velocities (1/V₀) and substrate concentrations (1/[S]).

-

Generate a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S] for each inhibitor concentration.

-

The pattern of line intersections reveals the mode of inhibition.

-

Caption: Interpreting Lineweaver-Burk plots to determine the mode of enzyme inhibition.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Inhibitory Activity of this compound

| Enzyme Target | Assay Type | IC50 (µM) | Hill Slope |

|---|---|---|---|

| Aromatic L-amino acid Decarboxylase (AADC) | Spectrophotometric | [Value] | [Value] |

| Alanine Transaminase (ALT) | Coupled Lactate Dehydrogenase | [Value] | [Value] |

| Ornithine Decarboxylase (ODC) | Radiometric | [Value] | [Value] |

Table 2: Kinetic Parameters for AADC Inhibition

| Inhibitor Concentration | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) | Mode of Inhibition |

|---|---|---|---|

| 0 (Control) | [Value] | [Value] | N/A |

| [Concentration 1] | [Value] | [Value] | [Competitive/Non-competitive/etc.] |

| [Concentration 2] | [Value] | [Value] | [Competitive/Non-competitive/etc.] |

Conclusion: From Characterization to Application

This guide outlines a systematic, hypothesis-driven approach to characterizing the biological activity of the novel amino acid analog, this compound. By progressing through tiered in vitro and cellular assays, researchers can efficiently identify primary biological targets, elucidate the precise mechanism of action, and establish a foundation for further drug development efforts. The structural motifs of this compound—α-methylation and a terminal alkene—present a compelling case for its potential as a specific and potent enzyme inhibitor. The rigorous application of the described methodologies will be crucial in unlocking this potential.

References

-

Title: The role of pyridoxal-5'-phosphate in the inhibition of GABA-aminotransferase by gabaculine and isogabaculine Source: Journal of Neurochemistry URL: [Link]

-

Title: α-Methyl-p-tyrosine Source: PubChem URL: [Link]

-

Title: A continuous spectrophotometric assay for aromatic L-amino acid decarboxylase Source: Analytical Biochemistry URL: [Link]

An In-Depth Technical Guide to the In Silico Modeling of (S)-2-amino-2-methyldec-9-enoic Acid Interactions

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the modern drug discovery landscape, the integration of computational methods, or in silico modeling, has become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides a comprehensive, technically-grounded workflow for investigating the molecular interactions of (S)-2-amino-2-methyldec-9-enoic acid, a unique non-proteinogenic amino acid. Recognizing that this molecule has no established biological targets, this document outlines a robust strategy beginning with rational target selection, proceeding through detailed protocols for molecular docking and molecular dynamics (MD) simulations, and culminating with an introduction to advanced Quantum Mechanics/Molecular Mechanics (QM/MM) methods. By explaining the causality behind each methodological choice, this guide is designed to empower researchers, scientists, and drug development professionals to confidently apply these powerful computational tools to explore the therapeutic potential of novel chemical entities.

Introduction to this compound and In Silico Modeling

This compound is a chiral, non-proteinogenic amino acid characterized by two key structural features: an alpha-methyl group and a ten-carbon aliphatic chain with a terminal double bond. These features distinguish it from the 20 common proteinogenic amino acids, suggesting it may possess unique biochemical properties and interaction profiles.[3] The alpha-methylation sterically hinders peptide bond formation and enzymatic degradation, potentially increasing metabolic stability, while the long, unsaturated tail resembles signaling lipids, hinting at potential interactions with enzymes involved in lipid metabolism.

In silico drug design leverages computational power to model these interactions, offering a time- and cost-effective alternative to traditional high-throughput screening.[4][5] These methods allow for the prediction of how a ligand (the small molecule) might bind to a receptor (the protein target) and the stability of the resulting complex, thereby guiding further experimental validation.[6] This guide provides a start-to-finish workflow for such an investigation.

Target Selection and Rationale for a Novel Ligand

A primary challenge in the study of a novel molecule is the absence of a known biological target. The process of drug discovery often begins with identifying a target and then screening for molecules that interact with it.[6] In this case, we reverse the paradigm: we use the structural characteristics of our ligand to infer a plausible class of targets.

Rationale: The long, hydrophobic tail of this compound is analogous to endocannabinoids like anandamide or fatty acids. This suggests that enzymes involved in the metabolism or signaling of such lipids are promising hypothetical targets. A prime candidate is Fatty Acid Amide Hydrolase (FAAH) , a serine hydrolase that degrades fatty acid amides and plays a crucial role in pain, inflammation, and neuropsychiatric regulation. Its active site is well-characterized and accustomed to accommodating long-chain lipidic substrates.

For this guide, we will utilize the crystal structure of human FAAH, available from the Protein Data Bank (PDB).

Foundational Workflow: Ligand and Receptor Preparation

The accuracy of any in silico study is critically dependent on the quality of the starting structures. This preparatory phase is not merely procedural; it is essential for ensuring that the simulated system is as chemically and structurally realistic as possible.

Ligand Preparation Protocol

The ligand must be converted from a 2D representation to a three-dimensional, energy-minimized conformer with correct atom types and partial charges.

Step-by-Step Protocol:

-

Obtain 2D Structure: Draw this compound in a chemical sketcher or obtain its SMILES string (C=CCCCCCC(N)C(=O)O).

-

Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D structure into an initial 3D conformation.

-

Protonation and Charge Assignment: Assign hydrogens appropriate for a physiological pH (typically 7.4).[7] The amino group will be protonated (-NH3+) and the carboxylic acid group will be deprotonated (-COO-). Assign partial charges using a force field like AMBER.

-

Energy Minimization: Perform an energy minimization of the ligand structure to relieve any steric strain and find a low-energy conformation. This ensures a realistic starting point for docking.[8]

Receptor Preparation Protocol

The raw crystal structure from the PDB must be cleaned and prepared for simulation.

Step-by-Step Protocol:

-

Download PDB Structure: Obtain the desired FAAH structure from the RCSB PDB database.

-

Remove Non-essential Molecules: Delete all water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[9] This is crucial as their positions in a static crystal structure may not be relevant and can interfere with docking.

-

Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add them according to the standard protonation states of the amino acid residues at physiological pH.

-

Assign Partial Charges: Apply a molecular mechanics force field (e.g., AMBER, CHARMM) to assign partial charges to all atoms in the protein.

-

Handle Missing Residues/Loops: Some PDB structures may have missing residues, particularly in flexible loop regions. If these are near the binding site, they must be modeled using tools like CHARMM-GUI or other homology modeling servers.[10]

Molecular Docking: Predicting Binding Modes

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a "docking score".[11]

The Causality Behind Docking Choices

We employ docking as a computational "first pass" to generate plausible binding hypotheses quickly. It treats the protein as rigid (in most standard protocols) and the ligand as flexible, sampling many possible conformations within a defined binding site. The choice of docking software often depends on a balance of speed and accuracy; AutoDock Vina is a widely used tool that offers a robust genetic algorithm for conformational searching.[9]

Experimental Protocol: Docking with AutoDock Vina

-

Prepare PDBQT Files: Convert the prepared ligand and receptor files into the PDBQT format using AutoDock Tools. This format includes partial charges and atom type information required by Vina.

-

Define the Search Space (Grid Box): Define a 3D grid box that encompasses the entire binding site of the receptor. If a known ligand's binding site is established, center the box on that location. For a novel ligand, the box should cover the putative active site cavity.

-

Configure Docking Parameters: Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. Higher values increase computational time but also the probability of finding the optimal pose.

-

Execute Docking Run: Launch the AutoDock Vina simulation. Vina will generate a set of output poses (typically 9-10), ranked by their predicted binding affinity in kcal/mol.

-

Analyze Results: The primary output is the binding affinity score. More negative values indicate a stronger predicted interaction. Crucially, each pose must be visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's active site residues.

Data Presentation: Hypothetical Docking Results

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| 1 | -8.2 | SER241, TYR334 | Hydrogen Bond, Pi-Alkyl |

| 2 | -7.9 | LEU192, PHE200, ILE491 | Hydrophobic |

| 3 | -7.5 | SER217, ASN432 | Hydrogen Bond |

Molecular Dynamics (MD): Simulating Dynamic Behavior

While docking provides a valuable static picture, biological systems are dynamic. MD simulations model the movements of atoms and molecules over time, providing a much more realistic view of the protein-ligand complex's stability and behavior in a physiological environment.[12][13]

The Rationale for MD Simulation

MD simulations are computationally intensive but offer critical insights that docking cannot provide. They allow us to:

-

Assess the stability of the docked pose over time.

-

Observe conformational changes in both the ligand and the protein upon binding.

-

Include the explicit effects of solvent (water) and ions.

-

Calculate more rigorous binding free energies.

Experimental Protocol: MD Simulation Workflow

-

System Setup: Take the best-ranked pose from the docking simulation as the starting structure. Place the protein-ligand complex in a periodic box of water molecules (solvation). Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.

-

Energy Minimization: Minimize the energy of the entire solvated system to remove any steric clashes introduced during the setup phase.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then adjust the pressure to the target pressure (e.g., 1 bar). This is done in two phases (NVT and NPT ensembles) to ensure the system is stable before the production run.

-

Production MD: Run the simulation for a set period (e.g., 100 nanoseconds), saving the coordinates of all atoms at regular intervals.[13] This trajectory file is the primary output of the simulation.

-

Trajectory Analysis: Analyze the trajectory to understand the system's dynamics. Key analyses include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD indicates the complex is not undergoing major structural changes and has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average position, highlighting flexible regions of the protein.

-

Advanced Methods: Quantum Mechanics/Molecular Mechanics (QM/MM)

For certas, particularly those involving chemical reactions or intricate electronic effects like charge transfer, the classical force fields of MM are insufficient. QM/MM is a hybrid approach that provides a higher level of theory where it is most needed.[14]

The Rationale for QM/MM

In a QM/MM simulation, a small, critical region of the system (e.g., the ligand and the immediate active site residues) is treated with quantum mechanics, which can accurately model the electronic structure and chemical bonding. The rest of the protein and solvent is treated with the computationally cheaper MM force field.[14] This approach is invaluable for:

-

Studying enzymatic reaction mechanisms (i.e., bond making/breaking).

-

Accurately modeling charge polarization and transfer between the ligand and receptor.

-

Investigating interactions involving metal ions in metalloenzymes.[15]

Conceptual Workflow for a QM/MM Study

-

Define QM and MM Regions: Based on the MD simulation, select the ligand and key interacting amino acid side chains to be the QM region. The rest of the system constitutes the MM region.

-

Setup and Run: Perform QM/MM energy calculations or run a QM/MM-based MD simulation. This is significantly more computationally demanding than classical MD.

-

Analyze Electronic Properties: Analyze the output to understand the electronic nature of the interactions, such as orbital interactions or changes in charge distribution upon binding.[16]

Visualization of Workflows and Logic

Visualizing the complex workflows and relationships in computational modeling is essential for clarity and understanding.

Diagram 1: Overall In Silico Modeling Workflow

Caption: High-level workflow from initial structures to a final binding hypothesis.

Diagram 2: Detailed Molecular Docking Protocol

Caption: Step-by-step process for performing a molecular docking experiment.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for investigating the molecular interactions of a novel ligand, this compound. By progressing from rapid, hypothesis-generating molecular docking to dynamic MD simulations and high-accuracy QM/MM methods, researchers can build a detailed, multi-faceted model of a ligand's potential biological activity. Each step, from initial structure preparation to the final analysis, is critical for the validity of the results. The methodologies described herein provide a robust framework for guiding the rational design and experimental validation of new therapeutic candidates.

References

- Stansfeld, P. J., & Sansom, M. S. (2011). Molecular simulation approaches to studying membranes and membrane proteins. Structure, 19(11), 1562-1572. [URL: https://www.cell.com/structure/fulltext/S0969-2126(11)00352-9]

- Hospital, A., et al. (2015). Molecular dynamics simulations: advances and applications. Advances in applications of computational chemistry, 1-27. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4879949/]

- BIOVIA, Dassault Systèmes. (2021). Discovery Studio Visualizer. [URL: https://www.3ds.

- Eberhardt, J., et al. (2021). Open Babel version 3: A modern chemical toolbox. Journal of Cheminformatics, 13(1), 1-14. [URL: https://jcheminf.biomedcentral.com/articles/10.1186/s13321-021-00566-6]

- Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco. [URL: https://ambermd.org/]

- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3151162/]

- Scripps Research. (n.d.). AutoDock Vina. [URL: http://autodock.scripps.edu/wha/vina]

- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [URL: https://www.ks.uiuc.edu/Research/vmd/]

- Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. [URL: https://www.gromacs.org/]

- Senn, H. M., & Thiel, W. (2009). QM/MM methods for biomolecular systems. Angewandte Chemie International Edition, 48(7), 1198-1229. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.200802019]

- Ryde, U. (2016). The quantum mechanical/molecular mechanical method. Methods in enzymology, 577, 119-158. [URL: https://www.sciencedirect.com/science/article/pii/S007668791630138X]

- Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334-395. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3880428/]

- van der Kamp, M. W., & Mulholland, A. J. (2013). Combined quantum mechanics/molecular mechanics (QM/MM) methods in computational enzymology. Biochemistry, 52(16), 2708-2728. [URL: https://pubs.acs.org/doi/10.1021/bi400215w]

- Protein Data Bank. (n.d.). [URL: https://www.rcsb.org/]

- Lodola, A., & De Vivo, M. (2012). The increasing role of QM/MM in drug discovery. Drug discovery today, 17(7-8), 381-387. [URL: https://www.sciencedirect.com/science/article/abs/pii/S135964461100465X]

- Jo, S., Kim, T., Iyer, V. G., & Im, W. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM. Journal of computational chemistry, 29(11), 1859-1865. [URL: https://www.charmm-gui.org/]

- Ramos, M. J., & Fernandes, P. A. (2008). Computational enzymatic catalysis. Accounts of chemical research, 41(6), 689-698. [URL: https://pubs.acs.org/doi/10.1021/ar7001245]

- Macalino, S. J. Y., Gosu, V., Hong, S., & Choi, S. (2015). A guide to in silico drug design. Pharmaceuticals, 8(4), 594-629. [URL: https://www.mdpi.com/1424-8247/8/4/594]

- Aik, D. H. S., et al. (2022). A Guide to In Silico Drug Design. Molecules, 27(24), 8966. [URL: https://www.mdpi.com/1420-3049/27/24/8966]

- Kumar, V., & Roy, K. (2024). Drug Discovery Tools and In Silico Techniques: A Review. Journal of Drug Delivery and Therapeutics, 14(7), 213-222. [URL: https://jddtonline.info/index.php/jddt/article/view/6225]

- Basith, S., et al. (2018). In silico drug design: a paradigm shift in drug discovery. Saudi Pharmaceutical Journal, 26(6), 738-746. [URL: https://www.sciencedirect.com/science/article/pii/S131901641830113X]

- Fluorochem. (n.d.). (R)-2-Amino-2-methyldec-9-enoic acid. [URL: https://www.fluorochem.co.uk/product/f605760]

- Chem-Impex International. (n.d.). Fmoc-(S)-2-amino-2-methyl-dec-6-enoic acid. [URL: https://www.chemimpex.com/products/06437]

- Lee, J., et al. (2016). CHARMM-GUI input generator for NAMD, GROMACS, AMBER, OpenMM, and CHARMM/OpenMM simulations using the CHARMM36 additive force field. Journal of chemical theory and computation, 12(1), 405-413. [URL: https://pubs.acs.org/doi/10.1021/acs.jctc.5b00935]

- Yang, K. K. (2024). A generative model of biology for in-silico experimentation and discovery. Microsoft Research. [URL: https://www.microsoft.

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. researchgate.net [researchgate.net]

- 3. A generative model of biology for in-silico experimentation and discovery - Microsoft Research [microsoft.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. microbenotes.com [microbenotes.com]

- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Combination of Docking, QM/MM Methods, and MD Simulation for Binding Affinity Estimation of Metalloprotein Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Binding free energy calculation with QM/MM hybrid methods for Abl-Kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Amino Acids: The Case of (S)-2-amino-2-methyldec-9-enoic Acid

Foreword: The Untapped Potential of Non-Proteinogenic Amino Acids

In the ever-evolving landscape of drug discovery and medicinal chemistry, the quest for novel molecular scaffolds with enhanced therapeutic properties is relentless.[1][2][][4] Beyond the canonical 20 proteinogenic amino acids lie a vast and largely unexplored chemical space of non-proteinogenic amino acids (NPAAs). These unique building blocks, often found as secondary metabolites in organisms like fungi, offer tantalizing possibilities for designing peptides and small molecules with improved stability, target selectivity, and bioactivity.[2][5] This guide provides a comprehensive, in-depth technical overview of the multidisciplinary approach required to discover, isolate, and characterize novel NPAAs, using the hypothetical yet structurally representative molecule, (S)-2-amino-2-methyldec-9-enoic acid, as a central case study. This α-methylated, unsaturated amino acid embodies the structural motifs that confer valuable properties for drug development.

Section 1: The Rationale - Why Pursue Novel Amino Acids?

The incorporation of NPAAs into therapeutic candidates is a powerful strategy to overcome the limitations of conventional peptide-based drugs.[1][2] The introduction of structural modifications, such as α-methylation and unsaturation, can profoundly influence a molecule's pharmacological profile.

Table 1: Physicochemical and Pharmacological Advantages of NPAA Incorporation

| Structural Modification | Conferred Properties | Rationale in Drug Discovery |

| α-Methylation | Increased steric hindrance, resistance to enzymatic degradation, conformational constraint. | Enhanced metabolic stability, improved oral bioavailability, and locked bioactive conformation.[1] |

| Unsaturation (Alkene) | Introduction of rigidity, potential for further chemical modification, altered electronic properties. | Fine-tuning of binding affinity, creation of covalent inhibitors, and probes for target engagement. |

| Chirality (S-enantiomer) | Specific three-dimensional arrangement. | Enantiomer-specific interactions with chiral biological targets (receptors, enzymes), leading to improved efficacy and reduced off-target effects. |

The pursuit of novel amino acids like this compound is therefore driven by the potential to engineer next-generation therapeutics with superior "drug-like" properties.[2]

Section 2: Pathways to Discovery - Biosynthesis and Chemical Synthesis

The journey to a pure, characterized novel amino acid can begin from two primary origins: the intricate biosynthetic machinery of nature or the controlled environment of a synthetic chemistry laboratory.

Biosynthetic Discovery: Mining Nature's Chemical Diversity

Fungi are prolific producers of secondary metabolites, including a rich array of unusual amino acids.[6][7][8] The biosynthetic pathways in these organisms are often encoded in "silent" gene clusters, which can be activated under specific laboratory conditions.[6][7] The α-aminoadipate pathway for lysine biosynthesis, for example, is unique to fungi and represents a potential target for antifungal agents.[9][10] While the specific pathway for this compound is not defined, its discovery would likely involve a systematic approach to fungal culture and extraction.

Caption: Workflow for the discovery and isolation of a novel amino acid from a fungal source.

Chemical Synthesis: A Targeted Approach

When a specific novel amino acid is the target, chemical synthesis offers a direct and often more scalable route. The asymmetric synthesis of α-alkylated α-amino acids is a well-established field, with several powerful methodologies available.[11][12][13][14][15]

A plausible synthetic route to this compound would involve the stereoselective alkylation of a glycine or alanine derivative. Phase-transfer catalysis is a particularly effective method for achieving high enantio- and diastereoselectivities in such transformations.[16]

Caption: A generalized workflow for the asymmetric synthesis of the target amino acid.

Section 3: Detailed Methodologies and Protocols

The following protocols represent standardized yet adaptable procedures for the key experimental stages.

Protocol: Extraction of Fungal Secondary Metabolites

This protocol is adapted from established methods for extracting secondary metabolites from fungal cultures.[6][7][8]

-

Harvesting: Following incubation, separate the mycelia from the liquid broth by filtration.

-

Liquid Broth Extraction:

-

Adjust the pH of the broth to acidic (pH 3-4) with an appropriate acid (e.g., formic acid).

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (3 x volume of broth).

-

Combine the organic layers and evaporate to dryness under reduced pressure.

-

-

Mycelial Extraction:

-

Lyophilize the mycelial mass to remove water.

-

Grind the dried mycelia into a fine powder.

-

Perform a solid-liquid extraction with methanol or a mixture of dichloromethane and methanol.

-

Filter and evaporate the solvent to yield the crude mycelial extract.

-

-

Sample Preparation for HPLC: Redissolve the dried extracts in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before analysis.

Protocol: Preparative HPLC for Isolation

Preparative HPLC is the cornerstone of purification, allowing for the isolation of the target compound from a complex mixture.[17][18][19][20][21]

-

Method Development:

-

Begin with analytical scale HPLC to develop a separation method. Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid).

-

The goal is to achieve baseline resolution of the target peak from its neighbors.

-

-

Scale-Up:

-

Transfer the optimized analytical method to a preparative scale column, adjusting the flow rate and injection volume according to the column dimensions.

-

Concentration overloading is generally preferred to volume overloading to maximize throughput.[20]

-

-

Fraction Collection:

-

Use a fraction collector triggered by UV absorbance or other detection methods to collect the eluent corresponding to the peak of interest.

-

-

Purity Analysis:

-

Analyze the collected fractions by analytical HPLC to assess purity. Pool fractions of the desired purity.

-

-

Final Product: Evaporate the solvent from the pooled, pure fractions to obtain the isolated compound.

Protocol: Chiral Resolution of α-Methyl Amino Acids

Obtaining the enantiomerically pure (S)-form is critical. This can be achieved through enzymatic resolution or chiral chromatography.

-

Enzymatic Resolution:

-

Protect the amino group of the racemic amino acid (e.g., as an N-acetyl derivative).

-

Use an aminoacylase enzyme that selectively hydrolyzes one enantiomer (e.g., the L-enantiomer), leaving the other (D-enantiomer) in its protected form.

-

Separate the free amino acid from the protected amino acid based on their different chemical properties.

-

-

Chiral HPLC:

-

Utilize a chiral stationary phase (CSP) designed for the separation of amino acid enantiomers.

-

Inject the racemic mixture onto the chiral column and collect the separated enantiomeric peaks. This method can be highly effective but may require significant method development.[22]

-

Section 4: Structural Elucidation - Confirming the Identity

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the novel amino acid.[23][24][25]

-

High-Resolution Mass Spectrometry (HRMS): ESI-TOF or Orbitrap mass analyzers can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For C11H21NO2 (the molecular formula of this compound), the expected exact mass would be determined and compared to the experimental value.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to piece together the structure. The loss of characteristic fragments (e.g., the carboxylic acid group, parts of the side chain) provides evidence for the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed three-dimensional structure of a molecule in solution.[26][27][28][29][30] A suite of 1D and 2D NMR experiments is required for full structural assignment.

Table 2: Key NMR Experiments for Amino Acid Structure Elucidation

| Experiment | Information Obtained |

| ¹H NMR | Provides information on the number and chemical environment of protons. Integration gives the relative number of protons. |

| ¹³C NMR | Shows the number of unique carbon atoms and their chemical environment. |

| COSY (Correlation Spectroscopy) | Reveals proton-proton couplings through bonds (typically 2-3 bonds), establishing connectivity within spin systems. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded protons and carbons, assigning protons to their respective carbons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), crucial for connecting different spin systems and identifying quaternary carbons. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, providing information about the 3D conformation. |

For this compound, specific NMR signals would be expected for the terminal vinyl protons, the aliphatic chain protons, the α-methyl protons, and the α-carbon. The combination of these experiments allows for the complete and unambiguous assignment of the structure.

Section 5: Conclusion and Future Outlook

The discovery and isolation of novel non-proteinogenic amino acids like this compound is a challenging but rewarding endeavor that sits at the intersection of natural product chemistry, synthetic organic chemistry, and analytical science. The methodologies outlined in this guide provide a robust framework for researchers to systematically explore this rich chemical space. As our understanding of microbial biosynthesis deepens and synthetic methodologies become more sophisticated, the pipeline of novel NPAAs for drug discovery will undoubtedly expand, paving the way for the development of innovative therapeutics with enhanced properties and novel mechanisms of action.[2][]

References

- Georg, G. I., Guan, X., & Kant, J. (n.d.). Asymmetric synthesis of α-alkylated α-amino acids via Schmidt rearrangement of α, α-bisalkylated β-keto esters. Experts@Minnesota.

-

Oakley, C. E., Ahuja, M., Sun, W. W., Entwistle, R., Akashi, T., & Oakley, B. R. (2021). Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study. Current Protocols, 1(12), e321. Retrieved from [Link]

-

ResearchGate. (n.d.). Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study | Request PDF. Retrieved from [Link]

-

NIH. (n.d.). Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study. Retrieved from [Link]

-

Fu, G. C., & Dai, X. (n.d.). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC - NIH. Retrieved from [Link]

-

Trost, B. M., & Dogra, K. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PMC - PubMed Central. Retrieved from [Link]

-

Singh, Y., & Kumar, V. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. Retrieved from [Link]

-

Monash University. (2022). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. Retrieved from [Link]

-

Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

-

Teledyne Labs. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

-

Labcompare.com. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (n.d.). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Retrieved from [Link]

-

University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

- Google Patents. (n.d.). US4621153A - Purification and recovery of amino acids.

-

ACS Publications. (2014, March 25). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters | Organic Letters. Retrieved from [Link]

-

Iowa Research Online. (n.d.). Isolation and structure elucidation of secondary metabolites from selected fungi. Retrieved from [Link]

-

ACS Publications. (2020, August 14). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay | Analytical Chemistry. Retrieved from [Link]

-

ijcpa.in. (2014, June 21). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. Retrieved from [Link]

-

OPUS at UTS. (2022, June 29). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-